molecular formula C18H15N5OS B2495766 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide CAS No. 2034595-56-5

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2495766
CAS No.: 2034595-56-5
M. Wt: 349.41
InChI Key: HRGZYPGCGJBXQQ-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a benzotriazole moiety linked to a thiophene-pyridine structure via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzotriazole moiety, followed by the introduction of the acetamide bridge, and finally the attachment of the thiophene-pyridine structure. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide stands out due to its unique combination of the benzotriazole, thiophene, and pyridine moieties. This structural diversity imparts unique chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-17(11-23-16-6-2-1-5-15(16)21-22-23)20-10-13-4-3-8-19-18(13)14-7-9-25-12-14/h1-9,12H,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGZYPGCGJBXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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